molecular formula C6H7BrN4 B12514711 Imidazo[1,2-a]pyrazin-2-amine hydrobromide

Imidazo[1,2-a]pyrazin-2-amine hydrobromide

Cat. No.: B12514711
M. Wt: 215.05 g/mol
InChI Key: HQFMSSSUSLTQAB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-2-amine hydrobromide is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound is part of the imidazo[1,2-a]pyrazine family, known for its versatile applications in drug development and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazin-2-amine hydrobromide typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of bromine and acetic acid at controlled temperatures . Another approach could involve the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound often leverage scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazin-2-amine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyrazine derivatives .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazin-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrazin-2-amine hydrobromide stands out due to its unique combination of chemical reactivity and biological activity.

Properties

Molecular Formula

C6H7BrN4

Molecular Weight

215.05 g/mol

IUPAC Name

imidazo[1,2-a]pyrazin-2-amine;hydrobromide

InChI

InChI=1S/C6H6N4.BrH/c7-5-4-10-2-1-8-3-6(10)9-5;/h1-4H,7H2;1H

InChI Key

HQFMSSSUSLTQAB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=N1)N.Br

Origin of Product

United States

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